3-bromo-5-{4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-5-carbonyl}pyridine
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Overview
Description
3-bromo-5-{4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-5-carbonyl}pyridine is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrazine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-5-{4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-5-carbonyl}pyridine typically involves multi-step organic reactionsThe reaction conditions often require the use of strong acids or bases, high temperatures, and inert atmospheres to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
3-bromo-5-{4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-5-carbonyl}pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various derivatives with different functional groups .
Scientific Research Applications
3-bromo-5-{4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-5-carbonyl}pyridine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-bromo-5-{4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-5-carbonyl}pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. These interactions can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis .
Comparison with Similar Compounds
Similar Compounds
3-bromo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine: Another pyrazolo derivative with similar structural features.
tert-butyl 3-bromo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-5-carboxylate: A compound with a tert-butyl group instead of a pyridine moiety.
Uniqueness
3-bromo-5-{4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-5-carbonyl}pyridine is unique due to its specific combination of a bromine atom, pyrazolo[1,5-a]pyrazine core, and pyridine moiety. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and development .
Properties
IUPAC Name |
(5-bromopyridin-3-yl)-(6,7-dihydro-4H-pyrazolo[1,5-a]pyrazin-5-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BrN4O/c13-10-5-9(6-14-7-10)12(18)16-3-4-17-11(8-16)1-2-15-17/h1-2,5-7H,3-4,8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOKBWDSSXBORFM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=CC=N2)CN1C(=O)C3=CC(=CN=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BrN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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